(2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
Description
(2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is a chiral benzofuran-derived compound with the molecular formula C₁₂H₁₇NO. Its structure features a 2-methyl-substituted dihydrobenzofuran core and a propan-2-amine side chain, with stereochemical specificity at the C2 position (R-configuration) . The compound’s SMILES notation (CC1CC2=C(O1)C=CC(=C2)C[C@@H](C)N) and InChIKey (YHGHOTMHEKKYDI-VEDVMXKPSA-N) confirm its unique stereochemistry and substitution pattern. Predicted physicochemical properties include a collision cross-section (CCS) of 142.9 Ų for the [M+H]+ adduct, critical for analytical identification .
Properties
IUPAC Name |
(2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(13)5-10-3-4-12-11(7-10)6-9(2)14-12/h3-4,7-9H,5-6,13H2,1-2H3/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHOTMHEKKYDI-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C[C@@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination techniques.
Chiral Resolution: The (2R) configuration can be obtained through chiral resolution techniques or by using chiral starting materials.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the amine group.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an alkane.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with benzofuran structures are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, depending on their biological activity.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-APDB and 6-APDB
- Structural Differences :
- Pharmacological Context: Both 5-APDB and 6-APDB are dihydro derivatives of 5-APB/6-APB, designed to mimic 3,4-methylenedioxyamphetamine (MDA) and MDMA. They act as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) with stimulant and entactogen effects . The absence of the 2-methyl group in 5-APDB/6-APDB may reduce metabolic stability compared to the target compound, though direct comparisons are lacking.
5-MAPDB
- Structural Differences : 5-MAPDB (1-(2,3-Dihydro-1-benzofuran-5-yl)-N-methylpropan-2-amine) includes an N-methyl group on the amine side chain, unlike the target compound’s primary amine .
- However, this modification may also alter receptor selectivity .
MDA and MDMA
- Core Differences : MDA (3,4-methylenedioxyamphetamine) and MDMA (3,4-methylenedioxymethamphetamine) feature a methylenedioxy ring instead of a dihydrobenzofuran.
- Functional Implications : The dihydrobenzofuran moiety in the target compound may confer distinct metabolic pathways and receptor interactions compared to methylenedioxy-based analogs .
Analytical and Forensic Differentiation
- Mass Spectrometry : The target compound’s molecular ion ([M+H]+ at m/z 192.138) distinguishes it from 5-APDB ([M+H]+ at m/z 178.123) due to the 14 Da difference from the 2-methyl group .
- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 142.9 Ų for [M+H]+) provide additional differentiation in ion mobility spectrometry .
Biological Activity
(2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in relation to cannabinoid receptors. This article explores its structural characteristics, biological activity, and relevant research findings.
Cannabinoid Receptor Interaction
Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit selective agonistic activity towards the cannabinoid receptor type 2 (CB₂). This receptor is primarily expressed in immune tissues and is implicated in various physiological processes including pain modulation and inflammation.
A study highlighted the design of a series of benzofuran derivatives that showed promising activity as selective CB₂ agonists. These compounds were effective in reversing neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable safety profile compared to CB₁ agonists which can induce psychoactive effects .
Table 1: Summary of Biological Activities of Related Compounds
| Compound | Target Receptor | Activity | Model Used |
|---|---|---|---|
| MDA7 | CB₂ | Agonist | Neuropathic pain model |
| MDA104 | CB₂ | Agonist | Inflammatory pain model |
| MDA42 | CB₂ | Antiallodynic | Neuropathic pain model |
Pharmacokinetics and Safety
The pharmacokinetic profile of benzofuran derivatives suggests they have improved bioavailability compared to other classes of compounds like isatins. This enhancement is attributed to the structural modifications made to reduce lipophilicity while maintaining receptor affinity.
Studies have shown that systemic administration of certain benzofuran derivatives resulted in significant analgesic effects in models of neuropathic pain. The efficacy was selectively blocked by pre-administration of CB₂ antagonists, confirming the role of this receptor in mediating the observed effects .
Case Studies
Case Study 1: Neuropathic Pain Management
In a controlled study involving spinal nerve ligation models, a specific benzofuran derivative was administered to evaluate its analgesic properties. Results indicated that the compound significantly reduced both evoked and spontaneous pain responses without impairing motor functions. This positions it as a potential therapeutic agent for neuropathic pain management .
Case Study 2: Inflammation and Pain
Another investigation focused on the inflammatory response where a related compound demonstrated efficacy in reducing inflammation-related pain. The study utilized various animal models to assess the compound's effectiveness and safety profile, confirming its potential as an anti-inflammatory agent through selective CB₂ activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
